REACTION_SMILES
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[CH2:20]([SiH:21]([CH2:22][CH3:23])[CH2:24][CH3:25])[CH3:26].[OH:1][CH:2]1[c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2-[c:9]2[nH:10][c:11](=[O:19])[c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[c:18]21.[OH:27][C:28]([C:29]([F:30])([F:31])[F:32])=[O:33]>>[CH2:2]1[c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2-[c:9]2[nH:10][c:11](=[O:19])[c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[c:18]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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O=c1[nH]c2c(c3ccccc13)C(O)c1ccccc1-2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2c(c3ccccc13)C(O)c1ccccc1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=c1[nH]c2c(c3ccccc13)Cc1ccccc1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |